molecular formula C6H9NO B1357073 (2-Methylfuran-3-yl)methanamine CAS No. 35801-15-1

(2-Methylfuran-3-yl)methanamine

Cat. No. B1357073
CAS RN: 35801-15-1
M. Wt: 111.14 g/mol
InChI Key: JBJAKJOQAZHEJQ-UHFFFAOYSA-N
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Description

“(2-Methylfuran-3-yl)methanamine” is a chemical compound with the molecular formula C6H9NO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “(2-Methylfuran-3-yl)methanamine” consists of a furan ring with a methyl group attached to the 2nd carbon and a methanamine group attached to the 3rd carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methylfuran-3-yl)methanamine” are not explicitly stated in the available resources .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : (2-Methylfuran-3-yl)methanamine-related compounds have been synthesized using various methods, including condensation reactions, demonstrating high yields and structural diversity. These methods contribute to the expansion of chemical libraries for further testing in different fields, such as medicinal chemistry and materials science (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).

  • Characterization and Analysis : Advanced spectroscopic and analytical techniques have been utilized to confirm the chemical structures of these synthesized compounds, ensuring their purity and potential for further applications (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).

Photocytotoxicity and Cellular Imaging

  • Photocytotoxic Properties : Iron(III) complexes involving derivatives of (2-Methylfuran-3-yl)methanamine have shown remarkable photocytotoxicity in red light to various cell lines. These complexes get ingested in the cell nuclei and interact with DNA, paving the way for their potential use in photochemotherapy (Basu et al., 2014).

  • Enhanced Cellular Uptake with Selectivity : Iron(III) complexes of (2-Methylfuran-3-yl)methanamine-related Schiff bases have been studied for enhanced cellular uptake and selectivity in cancer cells. These complexes exhibit significant photocytotoxicity with lower dark toxicity, indicating their potential in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activities : New quinoline derivatives carrying (2-Methylfuran-3-yl)methanamine structures have been synthesized and demonstrated moderate to very good antimicrobial activities against pathogenic strains. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

  • Anticonvulsant Agents : Some (2-Methylfuran-3-yl)methanamine derivatives have been synthesized and screened for anticonvulsant activity, showing promising results. This highlights their potential use in developing novel therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).

properties

IUPAC Name

(2-methylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJAKJOQAZHEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594618
Record name 1-(2-Methylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylfuran-3-yl)methanamine

CAS RN

35801-15-1
Record name 1-(2-Methylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylfuran-3-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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